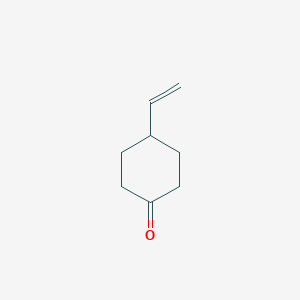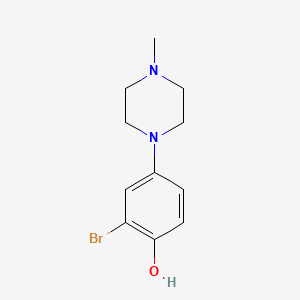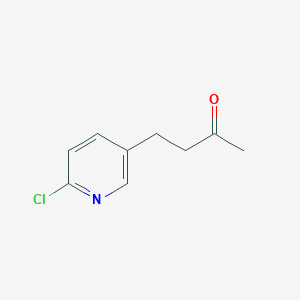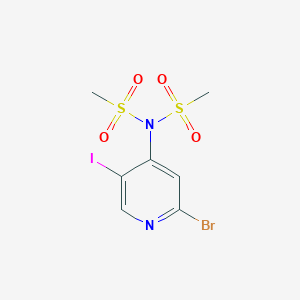
N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide is a complex organic compound that features both halogenated pyridine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide typically involves multi-step organic reactions. The starting materials often include halogenated pyridines and sulfonamide precursors. Common synthetic routes may involve:
Halogenation: Introduction of bromine and iodine atoms into the pyridine ring.
Sulfonation: Attachment of sulfonyl groups to the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups.
Oxidation and Reduction: The sulfonamide groups can participate in redox reactions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide involves its interaction with specific molecular targets. The halogenated pyridine ring and sulfonamide groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-5-chloropyridin-4-yl)-N-(methylsulfonyl)methanesulfonamide
- N-(2-Iodo-5-fluoropyridin-4-yl)-N-(methylsulfonyl)methanesulfonamide
Uniqueness
N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which can impart distinct chemical reactivity and biological activity compared to similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C7H8BrIN2O4S2 |
|---|---|
Molecular Weight |
455.1 g/mol |
IUPAC Name |
N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C7H8BrIN2O4S2/c1-16(12,13)11(17(2,14)15)6-3-7(8)10-4-5(6)9/h3-4H,1-2H3 |
InChI Key |
PRVXMWWQTOPGIS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=CC(=NC=C1I)Br)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-Fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide](/img/structure/B8541474.png)
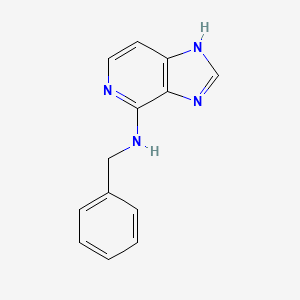

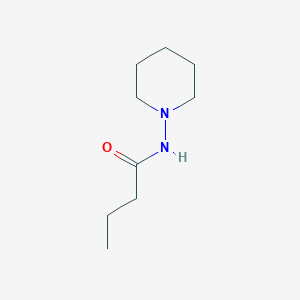
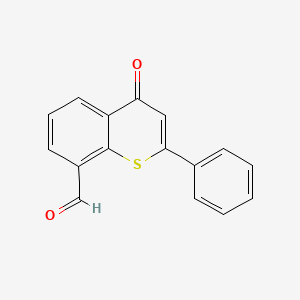
![4-{[(2-Methoxyethyl)methylamino]methyl}phenylamine](/img/structure/B8541518.png)
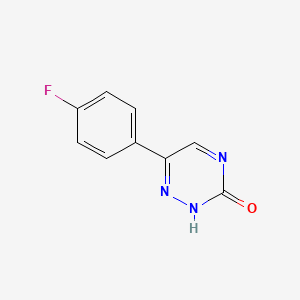
![(+/-)-(7-Cyano-4-pyridin-2-ylmethyl-1,2,3,4-tetrahydro-cyclopenta[b]indol-2-yl)-carbamic acid isopropyl ester](/img/structure/B8541536.png)


